molecular formula C15H13N3O3S B5823957 N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide

N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide

Cat. No. B5823957
M. Wt: 315.3 g/mol
InChI Key: CEFJQVOPKHGENM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide, also known as PBIT, is a chemical compound that has been studied for its potential use in scientific research. PBIT belongs to the class of compounds known as benzodioxoles, which have been shown to have various biological activities.

Mechanism of Action

The mechanism of action of N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide involves its ability to bind to the active site of enzymes, thereby inhibiting their activity. N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide has been shown to have a unique binding mode that allows it to selectively inhibit certain enzymes while sparing others.
Biochemical and Physiological Effects:
N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide has also been shown to modulate the immune system by inhibiting the activity of certain immune cells. Additionally, N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide has been shown to have anti-inflammatory effects by inhibiting the activity of pro-inflammatory enzymes.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide in lab experiments is its selective inhibition of enzymes, which allows for the study of specific biological processes. However, a limitation of using N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide. One direction is the development of more potent and selective N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide analogues for use in scientific research. Another direction is the study of the pharmacokinetics and pharmacodynamics of N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide, which may provide insights into its potential use in drug development. Additionally, the study of N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide in combination with other compounds may provide new insights into its biological activity.

Synthesis Methods

The synthesis of N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide involves the reaction of 3-pyridinemethanamine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 1,3-benzodioxole-5-carbonyl chloride to form N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide.

Scientific Research Applications

N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide has been studied for its potential use as a tool compound in scientific research. It has been shown to inhibit the activity of certain enzymes, such as protein tyrosine phosphatases and histone deacetylases, which are involved in various biological processes. N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

N-(pyridin-3-ylmethylcarbamothioyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c19-14(11-3-4-12-13(6-11)21-9-20-12)18-15(22)17-8-10-2-1-5-16-7-10/h1-7H,8-9H2,(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFJQVOPKHGENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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